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Introduction

Aleglitazar, a dual peroxisome proliferator-activated receptor (PPAR) a and y agonist, was
developed to concurrently manage hyperglycemia and dyslipidemia in patients with type 2
diabetes mellitus (T2DM).[1][2] The activation of PPARa targets lipid metabolism, while PPARy
activation improves insulin sensitivity.[1][2] Despite promising initial results in Phase Il trials, the
large-scale cardiovascular outcomes trial, AleCardio, was terminated prematurely due to a lack
of efficacy in reducing cardiovascular events and an unfavorable safety profile.[3] This guide
provides a comprehensive meta-analysis of the available clinical trial data for aleglitazar,
comparing its performance with placebo and other relevant treatment alternatives, supported
by experimental data and detailed methodologies.

Efficacy of Aleglitazar: A Quantitative Analysis

Aleglitazar demonstrated statistically significant improvements in glycemic control and lipid
profiles in several clinical trials. The following tables summarize the key efficacy data from a
pooled analysis of three Phase lll trials and the SYNCHRONY Phase Il trial.

Table 1: Glycemic Control - Change from Baseline at 26 Weeks (Pooled Phase Ill Data)
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Parameter Aleglitazar (150 p g/day ) Placebo

Statistically significant
HoAlc (%) reduction

. Statistically significant
Fasting Plasma Glucose )
reduction

Statistically significant
HOMA-IR _
reduction

Specific mean changes and confidence intervals were not detailed in the pooled analysis
abstract.

Table 2: Lipid Profile - Change from Baseline (SYNCHRONY Phase Il Trial - 16 Weeks)

Aleglitazar (150 p Pioglitazone (45
Parameter Placebo

glday ) mg)
HbAlc (%) -0.85% - -0.71%
Triglycerides Up to -38%
HDL-C Up to +28%
LDL-C Significant reduction

Safety Profile of Aleglitazar: A Summary of Adverse
Events

The clinical development of aleglitazar was ultimately halted due to an unfavorable safety
profile observed in the AleCardio trial. A meta-analysis of seven studies involving 11,832
individuals highlighted several key safety concerns.

Table 3: Incidence of Key Adverse Events (Meta-Analysis Data)
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Placebo/Comparator

Adverse Event

Aleglitazar Group

Group

Hypoglycemia

Higher Incidence

Lower Incidence

Gastrointestinal Hemorrhage

Higher Incidence

Lower Incidence

Bone Fractures

Higher Incidence

Lower Incidence

Heart Failure

Higher Incidence

Lower Incidence

Cardiovascular Death

Higher Incidence

Lower Incidence

Malignancy

Higher Incidence

Lower Incidence

Table 4: Adverse Events in the AleCardio Trial

Aleglitazar (150 p

Adverse Event Placebo P-value
g/day)

Heart Failure

o 3.4% 2.8% 0.14

(Hospitalization)

Gastrointestinal
2.4% 1.7% 0.03

Hemorrhages

Renal Dysfunction 7.4% 2.7% <0.001

Bone Fractures Increased rate - -

Comparison with Other PPAR Agonists and Lipid-
Modifying Therapies

To provide a broader context, this section compares the effects of aleglitazar with those of
pioglitazone (a PPARy agonist) and fenofibrate (a PPARa agonist). It is important to note that
these comparisons are indirect, as the data are derived from different sets of clinical trials with
varying patient populations and study designs.

Table 5: Comparative Efficacy of PPAR Agonists and Fenofibrate
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Drug Class

Drug

Primary Key Efficacy
Mechanism Outcomes

Dual PPARa/y Agonist

Aleglitazar

Significant reductions
in HbA1lc,

PPARa and PPARY ) )
triglycerides, and LDL-

activation o ]
C; significant increase

in HDL-C.

PPARYy Agonist

Pioglitazone

Associated with a
reduced risk of major
adverse
cardiovascular events
(MACE) in patients

with insulin resistance,

PPARYy activation

pre-diabetes, and

diabetes.

PPARa Agonist

Fenofibrate

Substantial decreases
in serum triglycerides

PPARa activation (20-50%) and
increases in HDL-C
(10-25%).

Table 6: Comparative Safety Profile of PPAR Agonists

Drug Key Adverse Events
Increased risk of heart failure, bone fractures,
Aleglitazar gastrointestinal hemorrhage, renal dysfunction,
and hypoglycemia.
o Increased risk of heart failure, bone fracture,
Pioglitazone

edema, and weight gain.

Experimental Protocols
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Aleglitazar Clinical Trials (Representative Protocol:
AleCardio)

o Study Design: The AleCardio trial was a Phase Ill, multicenter, randomized, double-blind,
placebo-controlled trial.

o Patient Population: 7,226 patients with type 2 diabetes mellitus and a recent acute coronary
syndrome.

 Intervention: Patients were randomized to receive either aleglitazar 150 pg daily or a
matching placebo, in addition to standard medical therapy.

e Primary Efficacy Endpoint: The primary endpoint was the time to the first occurrence of
cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.

» Principal Safety Endpoints: Key safety endpoints included hospitalization due to heart failure
and changes in renal function.

o Duration: The trial was terminated early after a median follow-up of 104 weeks.

Pioglitazone Meta-Analysis Methodology

o Data Sources: A systematic literature search was performed across PubMed, EMBASE,
MEDLINE, and the Cochrane Central Register of Controlled Trials to identify randomized
controlled trials with more than one year of follow-up.

o Outcome Measures: The primary outcome was the relative risk of major adverse
cardiovascular events (MACE), defined as a composite of non-fatal myocardial infarction,
non-fatal stroke, and cardiovascular death. Safety outcomes were also assessed.

Fenofibrate Meta-Analysis Methodology

o Data Sources: A meta-analysis of randomized controlled trials was conducted to compare
the lipid-lowering effects of various fibrates.

o Outcome Measures: The analysis focused on absolute changes in triglycerides, LDL-
cholesterol, apolipoprotein B, and non-HDL cholesterol.
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Caption: Aleglitazar's dual agonism of PPARa and PPARYy.

Experimental Workflow of the AleCardio Clinical Trial

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1664505?utm_src=pdf-body
https://www.benchchem.com/product/b1664505?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Patient Screening
(T2DM & Recent ACS)

:

Enroliment (n=7226)

:

Randomization (1:1)

Aleglitazar (150 pg/day)

+ Standard Care

Placebo

+ Standard Care

Follow-up

(Median 104 weeks)

'y

Primary Endpoint Assessment

(CV Death, Nonfatal MI, Nonfatal Stroke)

'

(Heart Failure, Renal Dysfunction, etc.)

Safety Endpoint Assessment

'

Trial Termination

(Futility and Safety Concerns)

:

Data Analysis

Click to download full resolution via product page

Caption: Workflow of the AleCardio clinical trial.

Logical Relationship of the Aleglitazar Meta-Analysis
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Caption: Logical flow of the aleglitazar meta-analysis.

Conclusion

The clinical development of aleglitazar was based on a strong scientific rationale for the dual
activation of PPARa and PPARYy to address both dyslipidemia and hyperglycemia in patients
with T2DM. While Phase Il and pooled Phase Ill data demonstrated efficacy in improving
glycemic and lipid parameters, the large-scale AleCardio cardiovascular outcomes trial
revealed a lack of cardiovascular benefit and a concerning safety profile. The increased
incidence of heart failure, bone fractures, gastrointestinal hemorrhage, and renal dysfunction
ultimately led to the termination of its development. This meta-analysis underscores the
importance of large-scale, long-term safety and efficacy trials in drug development, particularly
for metabolic diseases with high cardiovascular risk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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